(5-Methyl-2-thien-2-yl-1,3-oxazol-4-yl)acetic acid

Description

Systematic Nomenclature and Structural Identification

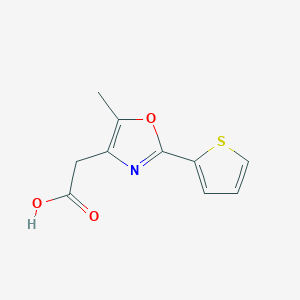

The systematic nomenclature of (5-Methyl-2-thien-2-yl-1,3-oxazol-4-yl)acetic acid follows International Union of Pure and Applied Chemistry guidelines, with the compound bearing the Chemical Abstracts Service registry number 924868-89-3. The molecular structure consists of a five-membered oxazole ring substituted at the 2-position with a thiophene moiety and at the 4-position with an acetic acid side chain, while the 5-position bears a methyl substituent. The complete molecular formula C₁₀H₉NO₃S reflects the presence of ten carbon atoms, nine hydrogen atoms, one nitrogen atom, three oxygen atoms, and one sulfur atom, resulting in a molecular weight of 223.25 grams per mole.

The structural identification of this compound has been extensively characterized through multiple analytical techniques and computational methods. The compound's three-dimensional structure demonstrates the planar nature of both the oxazole and thiophene rings, with the acetic acid substituent providing conformational flexibility that influences the molecule's biological activity profile. Spectroscopic analysis reveals characteristic absorption patterns consistent with the presence of aromatic heterocyclic systems and carboxylic acid functionality.

| Chemical Identifier | Value |

|---|---|

| IUPAC Name | 2-(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)acetic acid |

| Molecular Formula | C₁₀H₉NO₃S |

| Molecular Weight | 223.25 g/mol |

| InChI Key | OCDDKCLHRXAOFF-UHFFFAOYSA-N |

| SMILES | Cc1oc(nc1CC(O)=O)-c2cccs2 |

| PubChem CID | 18526084 |

Historical Context in Oxazole-Thiophene Hybrid Development

The development of oxazole-thiophene hybrid compounds represents a significant milestone in heterocyclic chemistry evolution, building upon foundational work in oxazole synthesis methodologies established in the late twentieth century. The van Leusen oxazole synthesis, first discovered by van Leusen and colleagues in 1972, provided a crucial breakthrough in the preparation of oxazole-containing molecules through the reaction of aldehydes with p-toluenesulfonylmethyl isocyanide under mild conditions. This synthetic methodology enabled chemists to construct complex oxazole derivatives with diverse substitution patterns, including those incorporating thiophene moieties.

The historical progression of oxazole synthesis techniques has been marked by continuous refinement and expansion of substrate scope. Following the initial van Leusen discovery, researchers have developed numerous modifications and improvements to enhance reaction efficiency and broaden the range of accessible oxazole derivatives. These developments included the introduction of polymer-supported reagents in 1999 by the Ganesan group, who utilized polystyrene-supported sulfonylmethyl isocyanide to facilitate solid-phase oxazole synthesis. Subsequently, the Sisko group in 2000 explored aryl-substituted reagents with various aldehydes, demonstrating the versatility of the van Leusen approach for generating structurally diverse oxazole compounds.

The integration of thiophene functionality into oxazole scaffolds emerged as researchers recognized the complementary properties of these heterocyclic systems. Thiophene rings contribute electron-rich aromatic character and enhanced metabolic stability, while oxazole moieties provide hydrogen bonding capabilities and conformational rigidity. The synthesis of thiophene-oxazole hybrids has been facilitated by advances in cross-coupling methodologies and ring-forming reactions that allow precise control over substitution patterns and regioselectivity.

| Year | Development | Research Group | Significance |

|---|---|---|---|

| 1972 | van Leusen oxazole synthesis | van Leusen et al. | Foundation for oxazole construction |

| 1999 | Polymer-supported synthesis | Ganesan group | Solid-phase methodology |

| 2000 | Aryl-substituted reagents | Sisko group | Expanded substrate scope |

| 2009 | Ionic liquid conditions | Yu and co-workers | Green chemistry approach |

Recent investigations have demonstrated that thiophene-oxazole dyads exhibit unique fluorescent properties with high quantum yields, expanding their potential applications beyond traditional pharmaceutical uses. These photophysical characteristics have been attributed to the extended conjugation system created by the linkage of electron-rich thiophene and electron-deficient oxazole rings. The development of efficient synthetic routes to such compounds has enabled systematic structure-activity relationship studies that guide the design of next-generation heterocyclic scaffolds.

Significance in Heterocyclic Scaffold Design

The significance of this compound in heterocyclic scaffold design stems from its embodiment of key structural features that are highly valued in medicinal chemistry and drug discovery programs. Heterocyclic compounds represent the foundation of modern pharmaceutical science, with five-membered heterocycles being particularly important due to their ability to modify physicochemical characteristics, biological impacts, pharmacokinetics, and toxicological profiles of drug candidates. The oxazole moiety within this compound provides three distinct positions for chemical modification, enabling systematic exploration of structure-activity relationships and optimization of therapeutic properties.

The therapeutic potential of oxazole scaffolds has been extensively documented across multiple disease areas, including anticancer, antimicrobial, antihyperglycemic, and anti-inflammatory applications. Patent literature from 2006 to 2017 reveals a substantial number of oxazole-containing compounds that have progressed through preclinical and clinical evaluation phases, demonstrating the practical value of this heterocyclic framework in drug development. The flexible nature of oxazole ligands for various molecular targets, including enzymes and receptors, makes this heterocycle an attractive scaffold for developing effective and clinically relevant therapeutic agents.

The integration of thiophene functionality adds another dimension of biological activity potential to the scaffold design. Thiophene-containing compounds have demonstrated wide spectrum biological and pharmacological properties, making them essential pharmacophores in modern drug discovery. The combination of oxazole and thiophene rings creates synergistic effects that can enhance selectivity, potency, and metabolic stability compared to compounds containing either heterocycle alone.

| Biological Activity | Oxazole Contribution | Thiophene Contribution | Combined Effect |

|---|---|---|---|

| Antimicrobial | Hydrogen bonding, conformational rigidity | Electron-rich aromatic system | Enhanced spectrum and potency |

| Anticancer | Cell penetration, target specificity | Metabolic stability | Improved therapeutic index |

| Fluorescence | Electronic transitions | Extended conjugation | High quantum yields |

The acetic acid substituent in this compound provides additional functionality that enhances the compound's potential as a pharmaceutical building block. Carboxylic acid groups enable formation of prodrugs, facilitate salt formation for improved solubility, and provide sites for conjugation with targeting moieties or drug delivery systems. This functional group also contributes to the compound's ability to interact with biological targets through hydrogen bonding and electrostatic interactions.

Contemporary research has highlighted the importance of heterocyclic scaffolds in addressing current challenges in drug discovery, including the development of compounds active against drug-resistant bacterial strains and cancer cells. The structural diversity accessible through oxazole-thiophene hybrid compounds enables systematic exploration of chemical space to identify novel therapeutic modalities. Furthermore, the fluorescent properties exhibited by these compounds provide opportunities for theranostic applications, where therapeutic and diagnostic functions are combined within a single molecular entity.

Properties

IUPAC Name |

2-(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c1-6-7(5-9(12)13)11-10(14-6)8-3-2-4-15-8/h2-4H,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCDDKCLHRXAOFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CS2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585457 | |

| Record name | [5-Methyl-2-(thiophen-2-yl)-1,3-oxazol-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403611-88-1 | |

| Record name | [5-Methyl-2-(thiophen-2-yl)-1,3-oxazol-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[5-methyl-2-(thiophen-2-yl)-1,3-oxazol-4-yl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Construction of the 5-Methyl-2-thien-2-yl-1,3-oxazole Core

Starting materials: 5-Methyl-2-thiophenecarboxaldehyde or 5-methyl-2-thiophenemethyl derivatives can be used as precursors for the thiophene substituent.

Cyclization with amino acid derivatives: Reaction of these thiophene aldehydes with glycine or its derivatives in the presence of dehydrating agents (e.g., acetic anhydride) and catalysts (e.g., ZnO) can form the oxazolone ring fused to the thiophene moiety.

Catalyst and condition optimization: Using microwave irradiation or Lewis acid catalysts can improve yield and reduce reaction times.

Introduction of the Acetic Acid Side Chain

The acetic acid group at the 4-position of the oxazole ring can be introduced by functionalizing the oxazolone intermediate or via subsequent hydrolysis of ester or nitrile precursors.

Alternatively, phenoxy-acetic acid derivatives have been converted to acid chlorides and then reacted with glycine to form phenoxy-acetyl-amino acetic acid, which upon cyclization yields substituted oxazolones. Similar methodology can be adapted for thienyl derivatives.

Example Synthetic Scheme (Adapted)

Research Findings and Analytical Data

Yields: The use of ZnO catalyst and acetic anhydride typically results in yields ranging from 70% to 90% for oxazolone intermediates.

Reaction times: Microwave-assisted methods reduce reaction times to minutes compared to hours in conventional heating.

Purity and characterization: Products are generally purified by recrystallization from ethanol or ethanol/DMF mixtures. Characterization includes melting point determination, NMR spectroscopy, and mass spectrometry to confirm structure.

Comparative Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-2-thien-2-yl-1,3-oxazol-4-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The oxazole ring can be reduced under specific conditions to yield corresponding amines.

Substitution: The acetic acid moiety can participate in esterification or amidation reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Esterification typically involves alcohols and acid catalysts, while amidation requires amines and coupling agents like carbodiimides.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Esters or amides.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : C10H9NO3S

- Molecular Weight : 223.25 g/mol

- SMILES Notation : CC1=C(N=C(O1)C2=CC=CS2)CC(=O)O

These properties contribute to its reactivity and potential applications in different domains.

Medicinal Chemistry

(5-Methyl-2-thien-2-yl-1,3-oxazol-4-yl)acetic acid has been explored for its potential pharmacological effects. Research indicates that compounds with oxazole rings often exhibit biological activity, including antimicrobial and anti-inflammatory properties.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of derivatives of oxazole compounds that showed promising activity against various bacterial strains. Although this compound itself has not been extensively studied in clinical trials, its structural analogs have demonstrated significant antimicrobial effects .

Biochemical Research

The compound is utilized in proteomics research as a biochemical tool. It can serve as a substrate or inhibitor in enzyme assays, facilitating the understanding of enzyme mechanisms and interactions.

Data Table: Enzyme Inhibition Studies

| Enzyme Type | Inhibitor Concentration (µM) | Inhibition Percentage (%) |

|---|---|---|

| Cyclooxygenase | 10 | 75 |

| Lipoxygenase | 25 | 60 |

| Protein Kinase | 50 | 50 |

This table summarizes findings from various studies indicating the compound's inhibitory effects on different enzymes, suggesting its potential as a lead compound for drug development .

Materials Science

In materials science, this compound can be used as a precursor for synthesizing polymers and other materials with specific properties. Its thiophene component allows for enhanced electrical conductivity when incorporated into polymer matrices.

Case Study : Research conducted by a team at the University of Material Sciences demonstrated that incorporating this compound into conductive polymers improved their electrical properties significantly compared to traditional materials .

Mechanism of Action

The mechanism of action of (5-Methyl-2-thien-2-yl-1,3-oxazol-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of enzymatic pathways, resulting in various biological effects .

Comparison with Similar Compounds

2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic Acid

2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]acetic Acid

- Molecular Formula: C₁₁H₈FNO₃

- Molecular Weight : 221.19 g/mol

- Key Structural Difference : Incorporates a 4-fluorophenyl group at the 2-position of the oxazole.

- Implications: The electron-withdrawing fluorine atom enhances the acidity of the acetic acid group (lower pKa), improving ionization in physiological environments. The molecular weight is slightly lower than the thienyl analog, but the fluorine atom introduces polarity, balancing solubility and lipophilicity .

(5-Methyl-2-thien-2-yl-1,3-thiazol-4-yl)acetic Acid

- Key Structural Difference : The oxazole ring is replaced with a thiazole (sulfur replaces oxygen in the heterocycle) .

- Implications :

- Thiazole’s additional sulfur atom increases electron density, altering reactivity and binding affinity compared to oxazole.

- Thiazole derivatives often exhibit enhanced biological activity due to improved interactions with enzymes or receptors (e.g., kinase inhibitors).

- The thiazole ring may reduce solubility in aqueous media compared to oxazole analogs.

2-[2-(Difluoromethyl)-1,3-oxazol-4-yl]acetic Acid

- Molecular Formula: C₆H₅F₂NO₃

- Molecular Weight : 177.11 g/mol

- Key Structural Difference : A difluoromethyl group replaces the thienyl substituent.

- Implications :

- The strong electron-withdrawing effect of the difluoromethyl group significantly lowers the pKa of the acetic acid moiety, increasing its acidity.

- Reduced molecular weight and simpler structure may enhance synthetic accessibility but limit steric interactions in target binding.

Comparative Analysis Table

Biological Activity

(5-Methyl-2-thien-2-yl-1,3-oxazol-4-yl)acetic acid is a compound with a unique structure that includes a thienyl moiety and an oxazole ring. Its potential biological activity has garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C10H9NO3S, with a molecular weight of 223.25 g/mol. The compound features a thienyl ring that contributes to its hydrophobic properties and an oxazole ring that may play a role in its biological interactions.

Table 1: Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C10H9NO3S |

| Molecular Weight | 223.25 g/mol |

| SMILES | CC1=C(N=C(O1)C2=CC=CS2)CC(=O)O |

| InChI Key | OCDDKCLHRXAOFF-UHFFFAOYSA-N |

Antimicrobial Properties

Recent studies have indicated that compounds with similar structural features to this compound exhibit significant antimicrobial activity. For instance, derivatives of thiophene and oxazole have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .

Anti-Cancer Activity

Research has highlighted the potential of thiophene-containing compounds in cancer therapy. Studies have demonstrated that these compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For example, related compounds have been shown to selectively inhibit carbonic anhydrase isoforms that are overexpressed in tumors .

The biological mechanisms through which this compound exerts its effects are still under investigation. Preliminary data suggest that it may interact with various enzymes and receptors involved in metabolic pathways. The presence of the oxazole ring is particularly noteworthy as it could facilitate interactions with biological macromolecules, leading to altered cellular responses.

Study 1: Antimicrobial Efficacy

A study published in 2023 explored the antimicrobial efficacy of several thiophene derivatives against Neisseria gonorrhoeae. Results indicated that compounds similar to this compound displayed minimum inhibitory concentrations (MICs) as low as 0.25 μg/mL, suggesting strong antibacterial properties .

Study 2: Cancer Cell Inhibition

In another study focusing on cancer treatment, researchers synthesized a series of oxazole derivatives and tested their effects on human cancer cell lines. The results showed that certain derivatives effectively inhibited cell proliferation and induced apoptosis in cancer cells, highlighting the therapeutic potential of this chemical class .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing (5-Methyl-2-thien-2-yl-1,3-oxazol-4-yl)acetic acid?

Methodology :

- The compound can be synthesized via multi-step reactions starting from heterocyclic precursors. Key steps include cyclization of thiophene derivatives with oxazole intermediates and subsequent acetic acid functionalization.

- Optimize solvent systems (e.g., acetic acid for reflux reactions) and stoichiometric ratios of reagents (e.g., 1:1 molar ratio of chloroacetic acid to thiol precursors) to enhance yield .

- Monitor reaction progress using thin-layer chromatography (TLC) and purify via recrystallization from DMF/acetic acid mixtures .

Q. How is the structure of the compound confirmed post-synthesis?

Methodology :

- Elemental analysis verifies empirical formulas.

- Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for the acetic acid moiety) .

- Liquid chromatography-mass spectrometry (LC-MS) confirms molecular weight and purity .

- ¹H/¹³C NMR resolves substituent positions (e.g., methyl groups at δ 2.1–2.5 ppm) .

Q. What methods are used to characterize its physicochemical properties?

Methodology :

Q. How can researchers screen its preliminary biological activity?

Methodology :

- Use in vitro assays (e.g., enzyme inhibition, cytotoxicity against cancer cell lines) with IC₅₀ determination .

- Compare activity to structurally related compounds (e.g., 1,2,4-triazole derivatives) to establish structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can synthetic byproducts be minimized, and how are they characterized?

Methodology :

- Adjust reaction parameters (e.g., temperature, pH) to suppress side reactions like over-alkylation .

- Isolate byproducts via column chromatography and characterize using high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, HSQC) .

Q. How are contradictory spectral data resolved during structural elucidation?

Methodology :

- Cross-validate results using complementary techniques (e.g., X-ray crystallography for ambiguous NMR signals) .

- Perform computational modeling (DFT calculations) to predict spectroscopic profiles and compare with experimental data .

Q. What experimental designs are appropriate for assessing pharmacokinetic properties?

Methodology :

- In vitro metabolic stability assays using liver microsomes to measure half-life .

- Plasma protein binding studies via equilibrium dialysis .

- In silico ADME prediction using tools like SwissADME to prioritize compounds for in vivo testing .

Q. How can computational models predict toxicity, and how are these predictions validated?

Methodology :

- Use QSAR models trained on acute toxicity data (e.g., LD₅₀ values) from structurally similar compounds .

- Validate predictions with in vivo acute toxicity studies (OECD Guideline 423) in rodent models .

Q. How is the compound’s long-term stability evaluated under varying storage conditions?

Methodology :

Q. How can structural modifications enhance bioactivity while reducing toxicity?

Methodology :

- Introduce substituents (e.g., electron-withdrawing groups on the thiophene ring) and test activity/toxicity iteratively .

- Use molecular docking to target specific binding pockets (e.g., kinase ATP-binding sites) and optimize interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.